molecular formula C10H9ClN2OS B1527879 N-(1,3-benzothiazol-2-yl)-2-chloro-N-methylacetamide CAS No. 1306604-35-2

N-(1,3-benzothiazol-2-yl)-2-chloro-N-methylacetamide

Cat. No. B1527879
CAS RN: 1306604-35-2
M. Wt: 240.71 g/mol
InChI Key: DKHPUSRJYYCQLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzothiazol-2-yl)-2-chloro-N-methylacetamide, commonly referred to as BTM, is an organic compound used in a variety of applications, including organic synthesis, chromatography, and electrophoresis. BTM is a versatile compound that has been studied extensively for its various properties, including its ability to bind to proteins and its ability to act as an inhibitor of enzymes. In

Scientific Research Applications

Metabolic Stability and Antitumor Activity

N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide derivatives have been investigated for their potential in improving metabolic stability and in vitro and in vivo efficacy as inhibitors of PI3Kα and mTOR, which are key targets in cancer therapy. Modifications to the benzothiazole ring were explored to reduce metabolic deacetylation, leading to the discovery of compounds with similar potency but improved metabolic profiles (Stec et al., 2011).

Photovoltaic and Non-Linear Optical (NLO) Activities

Benzothiazolinone acetamide analogs have been synthesized and studied for their photovoltaic efficiency and non-linear optical (NLO) activities. These compounds demonstrate good light-harvesting efficiency and are potential candidates for use in dye-sensitized solar cells (DSSCs) due to their promising electronic properties and photovoltaic efficiency modeling results (Mary et al., 2020).

Antimicrobial and Anticandidal Activities

N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives have shown significant antimicrobial activities against pathogenic bacteria and Candida species. The study highlighted the impact of specific substituents on the benzothiazole ring and piperidine group on the antimicrobial and anticandidal effectiveness of these compounds (Mokhtari & Pourabdollah, 2013).

Analgesic Properties

Research into acetamide derivatives, including those based on the benzothiazole structure, has revealed potential analgesic properties. The synthesized compounds demonstrated significant analgesic effects in various nociceptive models without adversely affecting motor coordination, suggesting their therapeutic potential for pain management (Kaplancıklı et al., 2012).

Anticonvulsant Activities

Studies on indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide have investigated their anticonvulsant efficacy. Certain derivatives showed significant anticonvulsant activities, indicating the potential of benzothiazole acetamide derivatives in the development of new anticonvulsant drugs (Nath et al., 2021).

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-chloro-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2OS/c1-13(9(14)6-11)10-12-7-4-2-3-5-8(7)15-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKHPUSRJYYCQLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC2=CC=CC=C2S1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzothiazol-2-yl)-2-chloro-N-methylacetamide

CAS RN

1306604-35-2
Record name N-(1,3-benzothiazol-2-yl)-2-chloro-N-methylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-benzothiazol-2-yl)-2-chloro-N-methylacetamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-benzothiazol-2-yl)-2-chloro-N-methylacetamide
Reactant of Route 3
Reactant of Route 3
N-(1,3-benzothiazol-2-yl)-2-chloro-N-methylacetamide
Reactant of Route 4
Reactant of Route 4
N-(1,3-benzothiazol-2-yl)-2-chloro-N-methylacetamide
Reactant of Route 5
Reactant of Route 5
N-(1,3-benzothiazol-2-yl)-2-chloro-N-methylacetamide
Reactant of Route 6
Reactant of Route 6
N-(1,3-benzothiazol-2-yl)-2-chloro-N-methylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.